molecular formula C7H2BrCl2N3 B1529514 7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine CAS No. 1215074-41-1

7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine

Cat. No. B1529514
M. Wt: 278.92 g/mol
InChI Key: KIGFOBXRBZJDJJ-UHFFFAOYSA-N
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Description

“7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine” is a chemical compound with the molecular formula C7H2BrCl2N3 . It has a molecular weight of 278.92 . This compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine” can be represented by the InChI code: 1S/C7H2BrCl2N3 . This indicates that the compound contains 7 carbon atoms, 2 hydrogen atoms, 1 bromine atom, 2 chlorine atoms, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

“7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine” is a solid compound . It has a predicted boiling point of 323.9±42.0 °C and a predicted density of 1.946±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Pyrimidine Derivatives Synthesis

7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine is used in synthesizing various pyrimidine derivatives. One such application involves the synthesis of pyrimido[4,5-e][1,3,4] thiadiazine derivatives, which are created by reacting related compounds with carbon disulfide and alkyl halides, leading to products with potential applications in medicinal chemistry (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Antimicrobial and Antitumor Research

Compounds synthesized using 7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine have been evaluated for antimicrobial and antitumor activities. For instance, certain derivatives have demonstrated varying degrees of antimicrobial effectiveness, especially against E. coli, and have also shown promise in antinociceptive (pain relief) properties (Waheed, Alorainy, Alghasham, Khan, & Raza, 2008).

Synthesis of Spiro Derivatives

The compound is also involved in the synthesis of novel spiro derivatives, such as spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives, which are produced through reactions with malononitrile and other binucleophiles. These derivatives have been assessed for their antimicrobial activities (Faty, Rashed, & Youssef, 2015).

Pyrido[2,3-d]pyrimidines Biomedical Applications

7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine-related compounds like pyrido[2,3-d]pyrimidin-7(8H)-ones have been extensively studied for their potential biomedical applications. They are recognized for their structural similarity to nitrogen bases in DNA and RNA, making them valuable in developing ligands for various receptors (Jubete, de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2019).

Role in Nucleoside Analog Synthesis

This compound is also instrumental in synthesizing nucleoside analogs, which are essential in antiviral and antitumor research. For instance, the synthesis of certain pyrazolo[3,4-d]pyrimidine ribonucleosides shows its utility in developing compounds with potential biological activities (Petrie, Cottam, Mckernan, Robins, & Revankar, 1985).

Safety And Hazards

The safety information for “7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine” indicates that it should be handled with care. Contact with skin and eyes should be avoided, as should the formation of dust and aerosols . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

7-bromo-2,4-dichloropyrido[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2N3/c8-3-1-4-5(11-2-3)6(9)13-7(10)12-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGFOBXRBZJDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(N=C2Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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